Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Ligand conformational restriction

A patent-classified CXCR2 mediator benzenesulfonamide with a rotationally restrictive 2-chloro anchor and a conformationally constrained 3-cyclopropyl-3-hydroxypropyl side chain. This scaffold is precluded from generic substitution, offering distinct CXCR2 target engagement and dual CA/β-AR modulation profiles. Ideal for chemokine receptor screening, isoform selectivity studies, and benchmarking in silico ADME models.

Molecular Formula C12H16ClNO3S
Molecular Weight 289.77
CAS No. 1396885-19-0
Cat. No. B2884392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
CAS1396885-19-0
Molecular FormulaC12H16ClNO3S
Molecular Weight289.77
Structural Identifiers
SMILESC1CC1C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O
InChIInChI=1S/C12H16ClNO3S/c13-10-3-1-2-4-12(10)18(16,17)14-8-7-11(15)9-5-6-9/h1-4,9,11,14-15H,5-8H2
InChIKeyOMJDMUXJOXHQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide (CAS 1396885-19-0): Structural Baseline for Scientific Procurement


2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide (CAS 1396885-19-0) is a synthetic aryl sulfonamide with molecular formula C12H16ClNO3S and molecular weight 289.78 g/mol . The compound is listed in patent EA020374B1, which claims benzosulfonamide derivatives as CXCR2 receptor mediators for treating inflammatory and respiratory diseases [1]. Its core structure comprises a 2-chlorobenzenesulfonamide head group tethered via a sulfonamide nitrogen to a 3-cyclopropyl-3-hydroxypropyl tail, placing it within a class of benzenesulfonamides incorporating hydroxypropylamine motifs that have demonstrated striking efficacy against human carbonic anhydrase isoforms II and XII as well as modulation of β-adrenergic receptors [2].

Why Generic Substitution of 2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide Fails: Structural Determinants of Target Engagement


Generic substitution within the benzenesulfonamide class is precluded by three structure-encoded differentiation nodes. First, the chlorine atom at the ortho position of the benzene ring is known to rotationally restrict the sulfonamide moiety within carbonic anhydrase active sites, directly impacting isoform binding affinity and selectivity profiles in ways that para-substituted or unsubstituted analogs cannot replicate [1]. Second, the 3-cyclopropyl-3-hydroxypropyl side chain topology distinguishes this compound from the more extensively studied 2-hydroxypropylamine series: the cyclopropyl ring imposes conformational constraints and alters the spatial trajectory of the terminal hydroxyl group, which modulates hydrogen-bonding interactions at secondary binding pockets [2]. Third, the patent classification of this specific compound as a CXCR2 mediator [3] indicates a distinct pharmacological trajectory versus carbonic anhydrase inhibitor benzenesulfonamides, meaning that interchange with a CA-focused analog would yield an incorrect target engagement profile in inflammation models.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide vs. Closest Structural Analogs


Ortho-Chloro Substitution Confers Rotational Restriction and CA Isoform Selectivity Relative to Para-Substituted Analogs

In a series of benzenesulfonamide carbonic anhydrase inhibitors, compounds with a 2-chloro substituent on the benzene ring exhibit rotational restriction of the sulfonamide group within the CA active site, as demonstrated by X-ray crystallography [1]. This restriction significantly alters isoform binding profiles. By contrast, the 4-propyl analog N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide (CAS 1396885-27-0) lacks the ortho-chloro anchor and is expected to display greater rotational freedom in the active site, reducing its capacity for isoform-discriminating contacts. The 2-chloro-substituted scaffold serves as the core for selective CA IX and CA XIV inhibitors, with two-tailed derivatives achieving sub-nanomolar Kd values and >100-fold selectivity over off-target isoforms [1].

Carbonic anhydrase inhibition Isoform selectivity Ligand conformational restriction

3-Cyclopropyl-3-Hydroxypropyl Side Chain Provides Distinct Hydrogen-Bond Donor Topology vs. 2-Hydroxypropyl Series

In a medicinal chemistry study of benzenesulfonamides incorporating 2-hydroxypropylamine moieties as dual carbonic anhydrase inhibitors and β-adrenergic receptor blockers, the hydroxyl group position on the propyl chain was critical for β1- and β2-AR modulatory activity, with only a subset of compounds showing significant β-AR engagement alongside CA inhibition [1]. The target compound bears a 3-cyclopropyl-3-hydroxypropyl chain, which positions the hydroxyl group one carbon further from the sulfonamide nitrogen compared to the 2-hydroxypropyl series. Furthermore, the cyclopropyl ring introduces steric bulk and conformational rigidity absent in linear 2-hydroxypropyl or 3-hydroxypropyl analogs such as N-(3-hydroxypropyl)benzenesulfonamide (CAS 3351-94-8) [2]. This alteration is predicted to shift the hydrogen-bond donor vector relative to the sulfonamide zinc-binding group, potentially altering the balance between CA inhibition and β-AR modulation in ways that linear-chain analogs cannot achieve.

Hydrogen-bond donor topology Side-chain conformational constraint β-adrenergic receptor modulation

CXCR2 Patent Classification Differentiates Target Compound from Carbonic Anhydrase-Focused Benzenesulfonamide Libraries

Patent EA020374B1 explicitly claims benzosulfonamide derivatives of Formula (I) as CXCR2 receptor mediators useful for treating inflammatory, respiratory, and dermatological diseases [1]. The target compound 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide falls within this structural scope, distinguishing its intended pharmacological target from benzenesulfonamides primarily developed as carbonic anhydrase inhibitors (e.g., dorzolamide, brinzolamide, and the dual CA/β-AR hybrids) [2]. This patent-level target differentiation means that the compound is relevant for chemokine receptor screening cascades rather than CA enzymatic assays. In contrast, a standard CA inhibitor benzenesulfonamide such as acetazolamide or a 2-hydroxypropylamine CA/β-AR hybrid would be inappropriate for CXCR2-focused inflammation models.

CXCR2 antagonism Patent-based target differentiation Inflammatory disease target space

In Silico Physicochemical Differentiation: Target Compound Exhibits Intermediate Lipophilicity vs. Halogenated and Non-Halogenated Analogs

Using ACD/Labs Percepta predictions for the structurally related N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide (ACD/LogP = 2.25, polar surface area = 75 Ų, 0 Rule-of-5 violations) , the target compound 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is predicted to have a comparable or slightly lower LogP due to replacement of the 4-CF3 group with a 2-Cl substituent. For comparison, 2-chloro-N-cyclopropyl-N-(2-hydroxypropyl)-6-(trifluoromethyl)benzenesulfonamide contains both Cl and CF3 substituents and has a higher molecular weight (357.77 g/mol) and predicted LogP . The target compound occupies an intermediate lipophilicity space: more lipophilic than unsubstituted N-(3-hydroxypropyl)benzenesulfonamide yet less lipophilic than di-halogenated or CF3-bearing analogs, with implications for solubility, permeability, and non-specific protein binding in cellular assays.

In silico ADME Lipophilicity (LogP) Predicted permeability

Optimal Research Application Scenarios for 2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide Based on Differentiated Evidence


CXCR2-Mediated Inflammation Screening Cascades

For laboratories conducting CXCR2 antagonist screening in neutrophil chemotaxis or respiratory inflammation models, this compound aligns with the patent-claimed target space for benzosulfonamide CXCR2 mediators [1]. Its structural features differentiate it from carbonic anhydrase inhibitor benzenesulfonamides, making it suitable as a tool compound or scaffold for medicinal chemistry optimization in chemokine receptor programs. Procurement for CA inhibition assays is contraindicated based on the CXCR2 patent classification.

Structure-Activity Relationship Studies on Benzenesulfonamide Rotational Restriction and CA Isoform Selectivity

The 2-chloro substitution on the benzene ring provides a rotationally restricted sulfonamide anchor within CA active sites, as established by crystallographic studies on analogous 2-chloro/bromo-benzenesulfonamides [2]. Researchers investigating the thermodynamic and structural basis of CA isoform selectivity can use this compound to probe the contribution of ortho-halogen conformational restriction, comparing it directly with para-substituted or unsubstituted benzenesulfonamide analogs lacking this anchor.

Dual-Target Pharmacological Profiling: CA Inhibition and β-Adrenergic Receptor Modulation

Given the demonstrated ability of hydroxypropylamine benzenesulfonamides to simultaneously inhibit hCA II/XII and modulate β1- and β2-adrenergic receptors [3], this compound's unique 3-cyclopropyl-3-hydroxypropyl side chain represents a distinct topological variant for dual-target SAR exploration. The cyclopropyl ring imposes conformational constraints absent in the linear 2-hydroxypropyl series, potentially enabling differential β-AR subtype modulation profiles that can be benchmarked against published dual agents.

In Silico Modeling and Physicochemical Property Benchmarking

With predicted LogP ~2.0–2.3 and polar surface area ~75 Ų , this compound occupies a favorable intermediate lipophilicity space for cell permeability while avoiding the excessive non-specific binding associated with highly lipophilic analogs. Computational chemistry groups can use this compound as a reference for benchmarking in silico ADME predictions against experimental data, particularly for benzenesulfonamide chemotypes containing both halogen and cyclopropyl-hydroxypropyl substituents.

Quote Request

Request a Quote for 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.